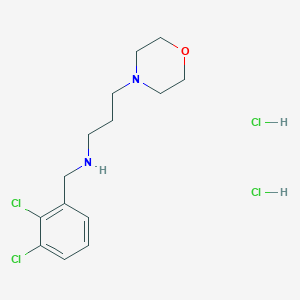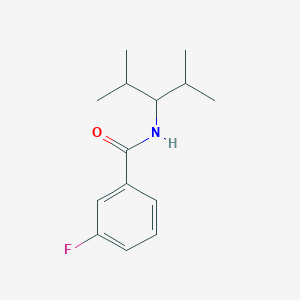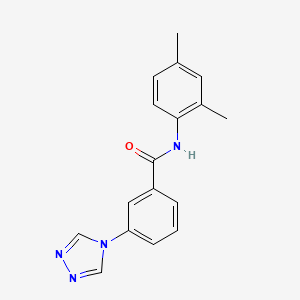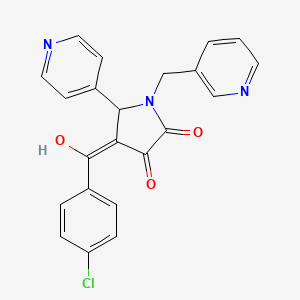
N-(2,3-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, commonly known as Fendiline, is a synthetic drug that belongs to the class of calcium channel blockers. It was first developed in the 1960s as a treatment for angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. Fendiline has been studied extensively for its potential therapeutic applications and its mechanism of action.
作用機序
The mechanism of action of Fendiline involves the inhibition of calcium ion influx into cells, which leads to the relaxation of smooth muscle and dilation of blood vessels. This results in increased blood flow and reduced blood pressure. Fendiline also has a weak inhibitory effect on sodium ion channels, which may contribute to its antiarrhythmic effects.
Biochemical and Physiological Effects
Fendiline has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the activity of the renin-angiotensin-aldosterone system, which plays a key role in regulating blood pressure. Fendiline has also been shown to improve endothelial function, which is important for maintaining healthy blood vessels. Additionally, Fendiline has been found to have antioxidant properties, which may protect against oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using Fendiline in lab experiments is that it has a well-established mechanism of action and has been studied extensively in both animal and human models. However, one limitation is that Fendiline has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels.
将来の方向性
There are several potential future directions for research on Fendiline. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. Fendiline has been found to have neuroprotective effects and may be able to slow the progression of these diseases. Additionally, Fendiline may have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells. Further research is needed to fully understand the potential therapeutic benefits of Fendiline in these and other medical conditions.
合成法
The synthesis of Fendiline involves the reaction of 2,3-dichlorobenzyl chloride with morpholine in the presence of sodium hydroxide, followed by the addition of 3-(dimethylamino)propan-1-ol and hydrochloric acid. The resulting product is Fendiline dihydrochloride, which is a white crystalline powder.
科学的研究の応用
Fendiline has been studied for its potential therapeutic applications in various medical conditions, including hypertension, congestive heart failure, and arrhythmias. It has also been investigated for its effects on the central nervous system, particularly in the treatment of Parkinson's disease.
特性
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O.2ClH/c15-13-4-1-3-12(14(13)16)11-17-5-2-6-18-7-9-19-10-8-18;;/h1,3-4,17H,2,5-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUSPSQEZILCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=C(C(=CC=C2)Cl)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetamide](/img/structure/B5293508.png)

![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate](/img/structure/B5293516.png)
![4-[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5293523.png)
![ethyl 2-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5293536.png)
![N-cycloheptyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5293548.png)
![1-(2-ethoxyphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5293553.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-6-ethyl-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5293558.png)
![N-{[1-(5-fluoro-2-methoxybenzyl)pyrrolidin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5293559.png)
![N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5293565.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}cyclohexanecarboxamide](/img/structure/B5293567.png)

